molecular formula C11H12N6O2 B2505440 6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034362-35-9

6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2505440
CAS No.: 2034362-35-9
M. Wt: 260.257
InChI Key: QNZPVEMPVZYQPR-UHFFFAOYSA-N
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Description

6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled with a pyridazinone derivative under suitable conditions, often involving the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and binding affinities. Its triazole ring is known for its bioorthogonal properties, making it useful in labeling and imaging studies.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, while the azetidine and pyridazinone rings can interact with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
  • This compound derivatives
  • Other triazole-containing compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications and potential for innovation in various fields.

Properties

IUPAC Name

2-methyl-6-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c1-15-10(18)3-2-9(13-15)11(19)16-6-8(7-16)17-5-4-12-14-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZPVEMPVZYQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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